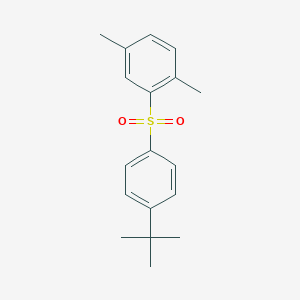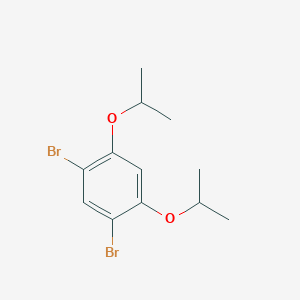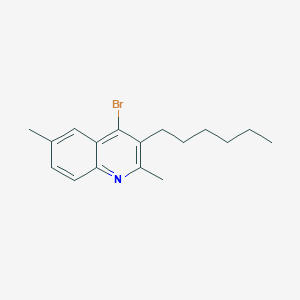
4-Chlorophenyl 5-chloropyridin-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl 5-chloropyridin-2-yl sulfide, also known as CPSS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSS is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical and agrochemical industries. The synthesis of CPSS involves the reaction of 4-chlorophenyl magnesium bromide with 5-chloro-2-pyridine sulfenyl chloride.
科学的研究の応用
4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the development of new drugs. This compound has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases.
作用機序
The mechanism of action of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound also induces apoptosis, which is a form of programmed cell death that is important for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also has anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is its potent anti-tumor activity. It inhibits the growth of various cancer cell lines at low concentrations. This compound also has anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in vivo, and its toxicity profile is not well established.
将来の方向性
There are several future directions for research on 4-Chlorophenyl 5-chloropyridin-2-yl sulfide. One potential direction is to further investigate its mechanism of action. This could lead to the development of more effective drugs that target specific enzymes involved in cancer cell growth and proliferation. Another potential direction is to study the toxicity profile of this compound in vivo. This could help to determine the safety and efficacy of this compound as a potential drug candidate. Finally, there is a need for more research on the potential applications of this compound in other fields, such as the development of new materials or the treatment of neurodegenerative diseases.
合成法
The synthesis of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide involves the reaction of 4-chlorophenyl magnesium bromide with 5-chloro-2-pyridine sulfenyl chloride. The reaction is carried out in anhydrous tetrahydrofuran at a low temperature. The resulting product is purified by column chromatography to obtain pure this compound. The yield of the reaction is typically around 60-70%.
特性
分子式 |
C11H7Cl2NS |
|---|---|
分子量 |
256.1 g/mol |
IUPAC名 |
5-chloro-2-(4-chlorophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H7Cl2NS/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H |
InChIキー |
BQDHPVLMBJLKFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)


![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)




